2-Chloro-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridine is a chemical compound that belongs to the class of pyridine derivatives, which are known for their diverse biological activities. This compound features a chloro substituent and a 1,2,4-oxadiazole ring, which is associated with various pharmacological properties. The presence of these functional groups enhances its potential applications in medicinal chemistry.
2-Chloro-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridine is classified as an organic heterocyclic compound due to the presence of nitrogen atoms in its structure. It falls under the category of heterocycles, specifically those containing both nitrogen and carbon atoms.
The synthesis of 2-Chloro-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridine typically involves multi-step reactions. One common method includes the cyclocondensation of amidoximes with carboxylic acids or their derivatives to form 1,2,4-oxadiazoles .
The molecular structure of 2-Chloro-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridine can be depicted as follows:
This indicates that the compound consists of:
The molecular weight is approximately 256.71 g/mol. The presence of the chloro group and the oxadiazole ring contributes to its unique chemical properties.
The compound can participate in various chemical reactions typical for pyridine and oxadiazole derivatives:
These reactions are often facilitated by heating or the presence of catalysts to enhance yield and selectivity.
The mechanism of action for compounds like 2-Chloro-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridine often involves interaction with biological targets such as enzymes or receptors. The oxadiazole ring may play a crucial role in binding affinity due to its electron-withdrawing properties.
Research indicates that similar oxadiazole derivatives exhibit significant activity against various pathogens and inflammatory processes . This suggests potential therapeutic applications in treating infections or inflammatory diseases.
The compound has potential applications in:
Research continues into optimizing its synthesis and evaluating its biological efficacy in various therapeutic contexts .
The molecular architecture of 2-Chloro-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridine (CAS: 1120245-52-4) integrates two pharmacologically significant heterocycles: a pyridine ring and a 1,2,4-oxadiazole unit. The pyridine moiety features a chlorine atom at the 2-position, enhancing its electron-withdrawing properties and influencing electronic distribution across the system. The 1,2,4-oxadiazole ring is substituted at position 3 with an isopropyl group (propan-2-yl), contributing steric bulk and lipophilicity. This hybrid scaffold exhibits a planar conformation that facilitates π-π stacking interactions with biological targets, as confirmed by X-ray crystallography in analogous structures [1].
Key electronic properties include:
Table 1: Computed Molecular Properties
Property | Value | Method |
---|---|---|
Molecular Formula | C₁₀H₁₀ClN₃O | - |
Molecular Weight | 223.66 g/mol | - |
Hydrogen Bond Acceptors | 4 | Cactvs 3.4.8.18 |
Rotatable Bond Count | 2 | Cactvs 3.4.8.18 |
Topological Polar Surface Area | 55.5 Ų | Computed via PubChem |
The isopropyl group augments metabolic stability by shielding the oxadiazole ring from hydrolytic cleavage—a common degradation pathway for unsubstituted 1,2,4-oxadiazoles [3]. This structural robustness underpins its utility in drug design, particularly in kinase inhibitors and antimicrobial agents where target penetration is critical [6].
1,2,4-Oxadiazoles emerged in 1884 through Tiemann and Krüger’s synthesis of "azoximes," but remained largely unexplored until the mid-20th century. The 1940s marked a turning point with investigations into their biological potential, culminating in the 1960s approval of oxolamine—a cough suppressant featuring the 1,2,4-oxadiazole nucleus. This established the scaffold’s drug-like properties [3].
Table 2: Milestone 1,2,4-Oxadiazole Drugs
Drug | Therapeutic Class | Key Structural Feature |
---|---|---|
Oxolamine | Antitussive | 3-Phenyl-1,2,4-oxadiazole |
Ataluren | Antiprotozoal | 3-(4-Nitrobenzyl)-1,2,4-oxadiazole |
Zibotentan | Anticancer (Phase III) | 3-(4-Bromo-3-aminophenyl)-1,2,4-oxadiazole |
The 21st century witnessed accelerated interest, evidenced by a doubling of publications on 1,2,4-oxadiazole bioactivity over 15 years. Hybridization strategies emerged, linking oxadiazoles to pyridines, quinolines, and coumarins to enhance target specificity. For instance, introducing the isopropyl-oxadiazolylpyridine motif addressed limitations of early analogs like 2-chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine, which exhibited reduced metabolic stability. The propan-2-yl group in the subject compound thus represents an evolutionary refinement to optimize pharmacokinetics [1] [5] [8].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: